1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine 1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine
Brand Name: Vulcanchem
CAS No.: 1706273-82-6
VCID: VC4860150
InChI: InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3
SMILES: COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br
Molecular Formula: C17H25BrN2O3S
Molecular Weight: 417.36

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

CAS No.: 1706273-82-6

Cat. No.: VC4860150

Molecular Formula: C17H25BrN2O3S

Molecular Weight: 417.36

* For research use only. Not for human or veterinary use.

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine - 1706273-82-6

Specification

CAS No. 1706273-82-6
Molecular Formula C17H25BrN2O3S
Molecular Weight 417.36
IUPAC Name 1-(2-bromophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine
Standard InChI InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3
Standard InChI Key XPXMKTJFGGJEDQ-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule consists of two piperidine rings (1,4'-bipiperidine) bridged via a single bond. The 1'-position is functionalized with a sulfonyl group (-SO₂-) linked to a 2-bromophenyl ring, while the 4-position of the second piperidine bears a methoxy (-OCH₃) group. This arrangement introduces both lipophilic (bromophenyl) and polar (sulfonyl, methoxy) domains, influencing solubility and target engagement .

Physicochemical Properties (Estimated)

PropertyValue
Molecular FormulaC₁₇H₂₃BrN₂O₃S
Molecular Weight431.35 g/mol
LogP (Partition Coefficient)~3.2 (predicted)
SolubilityModerate in DMSO, low in water

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Bipiperidine core: 1,4'-Bipiperidine, synthesized via Buchwald-Hartwig coupling or reductive amination.

  • Sulfonyl electrophile: 2-Bromobenzenesulfonyl chloride, a common sulfonylation reagent .

Stepwise Synthesis (Hypothetical Pathway)

  • Bipiperidine Formation:

    • Coupling of piperidine-4-ol with a protected piperidine derivative via Mitsunobu reaction or SN2 displacement.

    • Deprotection and purification yield 1,4'-bipiperidine .

  • Sulfonylation at 1'-Position:

    • React bipiperidine with 2-bromobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.

    • Reaction time: 12–24 hours at 0°C to room temperature .

  • Methoxy Introduction at 4-Position:

    • Alkylation of the secondary amine using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Analytical Validation

Critical characterization steps would include:

  • ¹H/¹³C NMR: Confirm sulfonyl and methoxy group integration.

  • HRMS: Verify molecular ion ([M+H]⁺ at m/z 431.35).

  • X-ray Crystallography: Resolve stereochemistry (if applicable) .

Pharmacological Profiling (Extrapolated)

Target Hypothesis

  • 5-HT₆ Receptor Antagonism: Structurally analogous compounds (e.g., SUVN-502) show high affinity for serotonin receptors, implicating potential cognitive-enhancing effects .

  • Kinase Inhibition: Sulfonylated heterocycles often interact with ATP-binding pockets in kinases (e.g., JAK2, CDK4/6) .

Preclinical Efficacy (Speculative)

  • Cognitive Models: If 5-HT₆ activity is confirmed, the compound may enhance acetylcholine release in hippocampal regions, akin to SUVN-502 .

  • Antiproliferative Activity: Sulfonamides with aryl groups demonstrate cytotoxicity in cancer cell lines, warranting screening in panels like NCI-60 .

Research Gaps and Future Directions

  • Synthetic Optimization: Improve yield in bipiperidine coupling steps.

  • Target Deconvolution: High-throughput screening against GPCR/kinase libraries.

  • ADMET Profiling: Assess permeability (BBB penetration), CYP inhibition, and metabolic stability.

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